molecular formula C14H16BNO2 B8083746 B-[2-[[(2-Methylphenyl)amino]methyl]phenyl]boronic acid

B-[2-[[(2-Methylphenyl)amino]methyl]phenyl]boronic acid

Cat. No.: B8083746
M. Wt: 241.10 g/mol
InChI Key: WLVOCMANYICPSJ-UHFFFAOYSA-N
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Description

B-[2-[[(2-Methylphenyl)amino]methyl]phenyl]boronic acid is a boronic acid derivative featuring a phenylboronic acid core substituted at the 2-position with a [(2-methylphenyl)amino]methyl group. This structure combines a boronic acid moiety—known for its reversible binding to diols and applications in catalysis, sensing, and medicinal chemistry—with a secondary amine-linked aromatic system.

Properties

IUPAC Name

[2-[(2-methylanilino)methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO2/c1-11-6-2-5-9-14(11)16-10-12-7-3-4-8-13(12)15(17)18/h2-9,16-18H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVOCMANYICPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CNC2=CC=CC=C2C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

B-[2-[[(2-Methylphenyl)amino]methyl]phenyl]boronic acid, a boronic acid derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its ability to form reversible covalent bonds with diols and other nucleophiles, which is pivotal in its mechanism of action as an enzyme inhibitor and in the modulation of various biological pathways.

The biological activity of this compound primarily stems from its boronic acid functional group, which allows it to interact specifically with molecular targets. These interactions can lead to significant therapeutic effects:

  • Enzyme Inhibition : The ability to form reversible covalent bonds makes this compound suitable for designing enzyme inhibitors, particularly those involved in metabolic pathways.
  • Cell Signaling Modulation : By interacting with receptors and other proteins, it can modulate signaling pathways that are crucial for cell proliferation and survival.

Anticancer Activity

Research indicates that boronic acid compounds exhibit notable anticancer properties. For instance, studies have shown that various boronic compounds can significantly reduce the viability of cancer cells while sparing healthy cells.

CompoundCell LineConcentration (µM)Viability (%)
B5Prostate Cancer533
B7Prostate Cancer544
ControlHealthy Cells571-95

These findings suggest that this compound could potentially be developed as a targeted therapy for specific cancer types due to its selective cytotoxicity against tumor cells while preserving normal cell viability .

Antimicrobial Activity

Boron-containing compounds, including this derivative, have also demonstrated antimicrobial properties. The inhibition zones against various microorganisms indicate their effectiveness:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus7-13
Escherichia coliVaries
Methicillin-resistant S. aureus (MRSA)Varies

These results highlight the potential application of this compound in treating bacterial infections .

Case Studies and Research Findings

  • In Vitro Studies : A series of boronic acid derivatives were evaluated for their cytotoxic effects on human glioma T98G cells. The study found that certain derivatives showed low toxicity while exhibiting significant cellular uptake, making them promising candidates for further development in targeted therapies .
  • Blood-Brain Barrier Penetration : Research focused on the permeability of boron-containing compounds across the blood-brain barrier (BBB). Compounds with favorable hydrophobicity and molecular weight were identified as having enhanced BBB permeability, which is crucial for treating central nervous system malignancies like glioblastoma multiforme .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies revealed that modifications on the phenyl rings significantly influenced the anticancer activity of boronic derivatives. For example, variations in substituents led to differing IC50 values across multiple cancer cell lines, indicating that strategic design can enhance therapeutic efficacy .

Scientific Research Applications

Chemical Synthesis

1.1. Suzuki-Miyaura Cross-Coupling Reaction
The compound is extensively used as a reagent in the Suzuki-Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds. This reaction allows for the coupling of aryl halides with boronic acids to create biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. B-[2-[[(2-Methylphenyl)amino]methyl]phenyl]boronic acid serves as an effective coupling partner due to its stability and reactivity under mild conditions .

1.2. Ligand Development
In addition to its role as a coupling agent, this boronic acid derivative is utilized in developing ligands for metal-catalyzed reactions. For instance, it can form stable complexes with transition metals, enhancing the efficiency of catalytic processes .

Biomedical Applications

2.1. Drug Development
Research has indicated that boronic acids, including this compound, can act as inhibitors for various enzymes, making them valuable in drug development. Specifically, they have been explored as potential inhibitors of proteases and other therapeutic targets . The ability to selectively inhibit these enzymes can lead to the development of novel treatments for diseases such as cancer and diabetes.

2.2. Protein Labeling and Imaging
this compound can also be employed in biochemical applications such as protein labeling and cell imaging. Its capacity to form stable complexes with diols allows it to be used in detecting specific proteins within biological systems .

Material Science

3.1. Smart Materials
The unique properties of boronic acids enable their use in developing smart materials that respond to environmental stimuli. For example, they can be incorporated into hydrogels that change their mechanical properties in response to pH or temperature changes, making them suitable for drug delivery systems .

3.2. Nanomaterials
This compound has been investigated for its role in synthesizing nanomaterials with tailored properties for applications in electronics and photonics . The ability to functionalize surfaces with boronic acids enhances the performance of these materials in various technological applications.

Case Studies

Study Application Findings
Study on Suzuki CouplingOrganic SynthesisDemonstrated high yields of biaryl compounds using this compound under mild conditions .
Investigation of Enzyme InhibitionDrug DevelopmentIdentified as a potent inhibitor against specific proteases, showcasing potential therapeutic applications .
Development of Smart HydrogelsMaterial ScienceExhibited significant changes in swelling behavior in response to pH variations when integrated with boronic acid derivatives .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Findings
Target Compound [(2-Methylphenyl)amino]methyl C₁₄H₁₅BNO₂ 241.10 Not available Inferred: Potential enzyme inhibitor or chemosensor (by analogy to related compounds)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid 4-(2-Methoxyethyl)phenoxymethyl C₁₆H₁₉BO₄ 298.13 Not provided Fungal histone deacetylase (HDAC) inhibitor; 1 µM IC₅₀ for appressorium inhibition
2-(Diisopropylcarbamoyl)phenylboronic acid Diisopropylcarbamoyl C₁₃H₁₉BNO₃ 251.11 Not provided Structural analog with carbamate functionality; potential use in catalysis
(R)-(2-(((1-Phenylethyl)amino)methyl)phenyl)boronic acid Chiral (1-phenylethyl)aminomethyl C₁₅H₁₈BNO₂ 255.12 Not provided Chiral derivatizing agent for enantiopurity determination via ¹H NMR
(2-((Phenylamino)methyl)phenyl)boronic acid Phenylaminomethyl C₁₃H₁₄BNO₂ 227.07 327096-48-0 Storage-sensitive compound (2–8°C); irritant
AHPEBA (1-Amino-2-(3,4-dihydroxyphenyl)boronic acid) Amino and 3,4-dihydroxyphenyl C₈H₁₂BNO₄ 205.00 Not provided High chemical stability (band gap: -5.85 eV); potential pharmaceutical applications

Electronic and Physicochemical Properties

  • HOMO-LUMO and Reactivity: AHPEBA (a dihydroxyphenyl boronic acid) exhibits a band gap of -5.85 eV, indicating high stability and low reactivity . The target compound’s electron-donating methyl group on the aniline moiety may similarly enhance stability compared to non-methylated analogs.
  • Solubility and Stability: Aminoalkylphenyl boronic acids (e.g., ’s compound) are typically polar but may require controlled storage (2–8°C) due to sensitivity . Substituents like methoxyethyl () or carbamoyl () groups can modulate solubility for biological applications.

Preparation Methods

Alkylation of o-(Bromomethyl)phenylboronic Acid with 2-Methylphenylamine

A widely cited method involves the alkylation of 2-methylphenylamine with o-(bromomethyl)phenylboronic acid (or its protected ester) under mild basic conditions. This approach leverages the nucleophilic nature of the amine to displace the bromide, forming the desired secondary amine linkage.

Procedure :

  • Synthesis of o-(Bromomethyl)phenylboronic Acid Pinacol Ester :

    • 2-Methylphenylboronic acid is brominated at the methyl group via radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄.

    • The resulting o-(bromomethyl)phenylboronic acid is protected as the pinacol ester to enhance stability during subsequent steps.

  • Alkylation Reaction :

    • A mixture of o-(bromomethyl)phenylboronic acid pinacol ester (1.0 equiv), 2-methylphenylamine (1.2 equiv), and triethylamine (2.0 equiv) in anhydrous THF is stirred at 60°C for 12–24 hours.

    • The reaction progress is monitored via TLC or LC–MS. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried (MgSO₄), filtered, and concentrated.

  • Deprotection :

    • The pinacol ester is hydrolyzed using 3 M HCl in a THF/water (1:1) mixture at 0°C for 1 hour.

    • The aqueous layer is neutralized with NaHCO₃, and the product is extracted into ethyl acetate, dried, and purified via recrystallization or column chromatography.

Yield : 65–78% (over two steps).

Reductive Amination of 2-Formylphenylboronic Acid

An alternative route employs reductive amination between 2-formylphenylboronic acid and 2-methylphenylamine. This method avoids halogenated intermediates but requires careful handling of the aldehyde precursor.

Procedure :

  • Synthesis of 2-Formylphenylboronic Acid :

    • 2-Bromobenzaldehyde undergoes Miyaura borylation using bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane at 80°C.

    • The boronic ester is hydrolyzed to the free acid using 1 M HCl.

  • Reductive Amination :

    • 2-Formylphenylboronic acid (1.0 equiv) and 2-methylphenylamine (1.5 equiv) are dissolved in MeOH, followed by addition of NaBH₃CN (1.2 equiv) at 0°C.

    • The reaction is stirred at room temperature for 6 hours, quenched with water, and extracted with DCM. The organic layer is dried and concentrated.

Yield : 50–60%.

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Coupling for Boronic Acid Installation

While unconventional for non-biaryl systems, Suzuki coupling can introduce the boronic acid group post-amine functionalization. This method is less direct but offers regioselectivity.

Procedure :

  • Synthesis of 2-(Bromomethyl)-N-(2-methylphenyl)benzamide :

    • 2-Methylbenzamide is brominated at the ortho position using NBS and benzoyl peroxide.

  • Miyaura Borylation :

    • The bromide (1.0 equiv) reacts with bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf) (5 mol%), and KOAc (3.0 equiv) in dioxane at 80°C.

    • Hydrolysis with HCl yields the boronic acid.

Yield : 40–55%.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield
Alkylation of BromideHigh yield, scalableRequires brominated precursor65–78%
Reductive AminationAvoids halogenated reagentsLow yield, sensitive aldehyde intermediate50–60%
Suzuki CouplingRegioselectiveMulti-step, moderate yield40–55%

Optimization Strategies

  • Protection-Deprotection Cycles : Using pinacol esters stabilizes boronic acids during alkylation, minimizing side reactions.

  • Microwave Assistance : Accelerates Suzuki couplings, reducing reaction times from hours to minutes.

  • Phase-Transfer Catalysis : Enhances alkylation efficiency in biphasic systems (e.g., TBAB in H₂O/THF) .

Q & A

Q. What are the primary synthetic strategies for B-[2-[[(2-Methylphenyl)amino]methyl]phenyl]boronic acid?

The compound is synthesized via amination-reduction reactions of (2-formylphenyl)boronic acid with secondary amines (e.g., 2-methylphenylamine). A typical protocol involves:

  • Reacting (2-formylphenyl)boronic acid with the amine in methanol.
  • Reducing the intermediate Schiff base with NaBH₄.
  • Acidic workup (e.g., 3 M HCl) to isolate the product. Challenges include low yields (due to competing side reactions) and purification difficulties (e.g., irreversible silica gel binding or boroxin formation). Optimizing stoichiometry and solvent polarity can mitigate these issues .

Q. What purification challenges are associated with this compound, and how can they be addressed?

Purification is complicated by:

  • Boroxin formation : Occurs during concentration or heating. Solution: Use mild evaporation (≤40°C) and avoid prolonged drying.
  • Silica gel interactions : Boronic acids bind irreversibly to silica. Solution: Employ alternative stationary phases (e.g., alumina) or aqueous-organic biphasic extraction for preliminary purification .

Q. Which analytical methods are validated for detecting boronic acid impurities in related compounds?

LC-MS/MS methods are widely used. Key validation parameters include:

ParameterRequirement (ICH Guidelines)Example Value
LOD≤0.1 ppm0.05 ppm
LOQ≤0.3 ppm0.15 ppm
LinearityR² ≥ 0.990.995
Accuracy (%Recovery)90–110%98%
These methods ensure trace-level detection of genotoxic impurities like methylphenyl boronic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selectivity and yield?

  • Solvent selection : Methanol enhances solubility of intermediates, reducing side reactions.
  • Reduction control : NaBH₄ must be added incrementally to avoid over-reduction.
  • Acid quenching : Immediate HCl addition post-reduction stabilizes the product and prevents boroxin formation. Monophasic conditions (e.g., methanol/water) improve homogeneity, while biphasic systems (e.g., toluene/water) aid in isolating water-soluble byproducts .

Q. What role do supramolecular interactions play in the compound’s receptor properties?

The compound’s saccharide-binding affinity arises from:

  • Boron–hydroxyl interactions : Reversible esterification with diols.
  • Aromatic stacking : The 2-methylphenyl group enhances binding via weak interactions (e.g., π-π stacking). Hirshfeld surface analysis reveals intermolecular hydrogen bonding and van der Waals forces, critical for designing selective receptors .

Q. How should researchers address contradictions in synthetic methodologies reported across studies?

  • Reproducibility testing : Validate reported protocols under controlled conditions (e.g., inert atmosphere, precise stoichiometry).
  • Mechanistic studies : Use NMR or DFT calculations to identify intermediates and side products.
  • Comparative analysis : Benchmark yields and purity against alternative routes (e.g., solid-phase vs. monophasic transesterification) .

Q. What strategies ensure compliance with ICH guidelines for analytical method validation?

  • Robustness testing : Vary HPLC column temperature (±2°C) and flow rate (±10%) to assess reproducibility.
  • Matrix effects : Spike recovery studies in the presence of the parent drug (e.g., Lumacaftor) to evaluate interference.
  • Stability studies : Monitor impurity levels under stress conditions (e.g., heat, light) to validate method reliability .

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